

## Pelabresib in Clinical Trials: Application Notes and Protocols for Researchers

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For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the dosage, administration, and clinical trial protocols for **Pelabresib**, an investigational small-molecule inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins.

**Pelabresib** has shown promise in clinical trials for the treatment of myelofibrosis (MF), a rare bone marrow cancer.[1][2] It functions by targeting BET proteins, which are key regulators of gene expression involved in the uncontrolled growth and survival of malignant cells.[1] Specifically, **Pelabresib** inhibits BRD2, BRD3, BRD4, and BRDT, leading to the disruption of transcriptional machinery that drives the expression of oncogenes such as MYC, BCL-2, and NF-kB.[1] This mechanism of action suggests a potential for disease-modifying effects in myelofibrosis.[3][4]

### Quantitative Data Summary: Dosage and Administration

The following tables summarize the dosing and administration schedules of **Pelabresib** as investigated in key clinical trials.

## Table 1: Pelabresib Monotherapy Dosage in Phase 1 Clinical Trial (Relapsed/Refractory Lymphoma)



Parameter	Details	Reference	
Study Name	NCT01949883	[5]	
Patient Population	Relapsed/Refractory Lymphoma	[5]	
Formulation	Capsule and Tablet	[5]	
Capsule Doses	6, 12, 24, 48, 80, 120, 170, 230, 300 mg	[5]	
Tablet Doses	125, 225 mg	[5]	
Administration	Orally, once daily	[5]	
Dosing Schedule	14 days on, 7 days off	[5]	
Maximum Tolerated Dose (MTD)	225 mg tablet daily	[5]	
Recommended Phase 2 Dose (RP2D)	125 mg tablet once daily	[5]	

Table 2: Pelabresib Combination Therapy Dosage in Phase 2 and 3 Clinical Trials (Myelofibrosis)

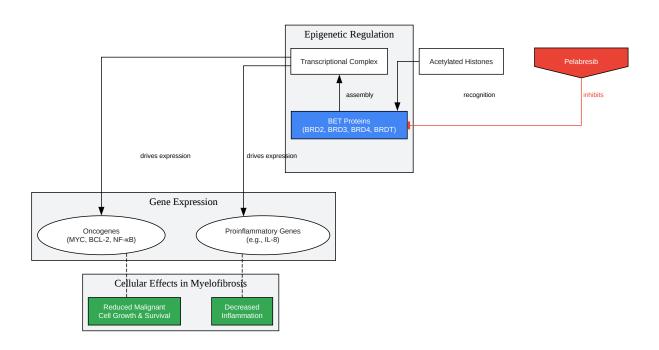


Parameter	MANIFEST (Phase 2)	MANIFEST-2 (Phase 3)	Reference
Study Name	NCT02158858	NCT04603495	[3][6][7]
Patient Population	JAK inhibitor treatment-naïve Myelofibrosis	JAK inhibitor treatment-naïve Myelofibrosis	[3][6][7]
Combination Agent	Ruxolitinib	Ruxolitinib	[6][7]
Pelabresib Starting Dose	125 mg once daily	125 mg once daily	[6][7][8]
Pelabresib Dose Range	Up to 175 mg once daily	50 - 175 mg once daily (protocol-defined modifications)	[7][8][9]
Pelabresib Administration	Orally	Orally	[3][7]
Pelabresib Dosing Schedule	14 consecutive days, followed by a 7-day break (21-day cycle)	14 consecutive days, followed by a 7-day break (21-day cycle)	[3][6][7]
Ruxolitinib Dosing	10 or 15 mg twice daily (based on baseline platelet counts)	10 or 15 mg twice daily (based on baseline platelet counts)	[6][10]

# Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed mechanism of action of **Pelabresib** and the general workflow of its clinical trials.

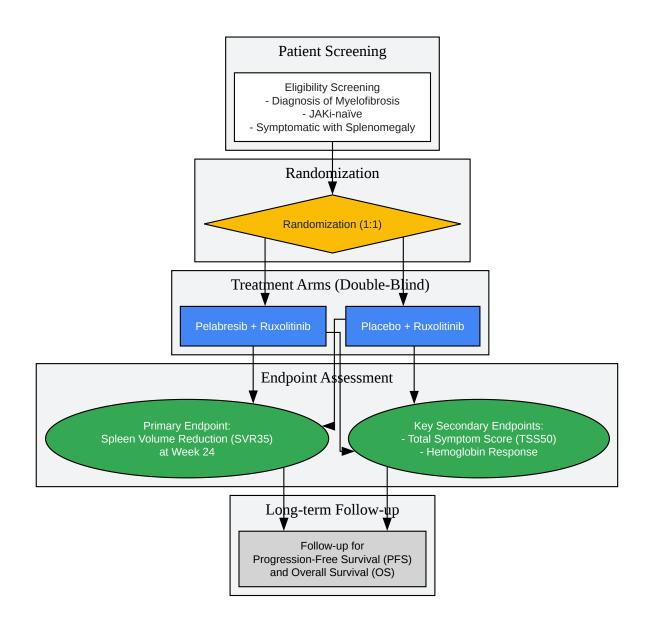




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Figure 1: Proposed Mechanism of Action of Pelabresib.





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Figure 2: Generalized Workflow of the MANIFEST-2 Phase 3 Clinical Trial.

### **Experimental Protocols**



The following sections outline the methodologies for key experiments cited in the clinical trials of **Pelabresib**.

## Phase 1 Study (NCT01949883) in Relapsed/Refractory Lymphoma

Study Design: This was a first-in-human, multi-center, open-label, dose-escalation study.[5] The primary objectives were to determine the MTD and RP2D of **Pelabresib**.[5] A traditional "3+3" dose-escalation design was employed.[5]

Patient Population: Adult patients with relapsed or refractory non-Hodgkin or Hodgkin lymphoma who had received at least one prior therapy were eligible.[5]

Pharmacokinetics (PK) and Pharmacodynamics (PD) Analysis:

- PK: Systemic exposure to **Pelabresib** was assessed, demonstrating dose-proportional increases, rapid absorption, and a half-life of approximately 15 hours, which supports once-daily dosing.[5] The bioavailability of the tablet formulation was found to be 60% greater than the capsules.[5]
- PD: The study evaluated the suppression of IL8 and CCR1 mRNA as biomarkers of BET inhibition.[5]

## MANIFEST-2 Phase 3 Study (NCT04603495) in Myelofibrosis

Study Design: A global, multicenter, randomized, double-blind, active-controlled study comparing the efficacy and safety of **Pelabresib** in combination with ruxolitinib versus placebo plus ruxolitinib.[3][6][11] Patients were randomized on a 1:1 basis.[3]

Patient Population: Eligible patients were adults (≥ 18 years) with a confirmed diagnosis of primary myelofibrosis, post-polycythemia vera MF, or post-essential thrombocythemia MF.[3] [10] Key inclusion criteria included being JAK inhibitor-naïve, having a prognostic risk-factor score of intermediate-1 or higher, splenomegaly, and being symptomatic.[10][12]

Primary and Secondary Endpoint Assessment:



- Primary Endpoint: The primary endpoint was the proportion of patients achieving a reduction in spleen volume of at least 35% (SVR35) from baseline at week 24.[10][13] Spleen volume was assessed by computed tomography or magnetic resonance imaging.[10]
- · Key Secondary Endpoints:
  - Proportion of patients achieving a reduction in total symptom score of at least 50% (TSS50) from baseline at week 24, as measured by the Myelofibrosis Symptom Assessment Form (MFSAF).[6][13]
  - Absolute change in total symptom score from baseline at week 24.[12]

Stratification: Patients were stratified based on Dynamic International Prognostic Scoring System (DIPSS) risk category, platelet count, and spleen volume.[10]

#### **Treatment Administration:**

- Pelabresib or a matching placebo was administered orally once daily for 14 consecutive days, followed by a 7-day break, constituting one 21-day cycle.[3][6]
- Ruxolitinib was administered orally twice daily for all 21 days of each cycle.
- Treatment continued until disease progression or discontinuation.[6] Patients in the control
  arm who experienced disease progression after 24 weeks were permitted to crossover to
  receive the Pelabresib combination.[10]

### Safety and Tolerability

In the Phase 1 lymphoma study, the most frequent adverse events were fatigue, nausea, and decreased appetite.[5] Thrombocytopenia, a known class effect of BET inhibitors, was dose-dependent, reversible, and non-cumulative.[5] In the MANIFEST-2 study in myelofibrosis, thrombocytopenia and anemia were the most common treatment-emergent adverse events.[8] [13] The combination of **Pelabresib** and ruxolitinib was generally well-tolerated.[7][13]

These application notes and protocols are intended to provide a detailed overview for research and drug development professionals. For complete and up-to-date information, please refer to the specific clinical trial protocols and publications.



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